molecular formula C8H16N2O B7504122 1-Cyclopropyl-3-(2-methylpropyl)urea

1-Cyclopropyl-3-(2-methylpropyl)urea

Cat. No.: B7504122
M. Wt: 156.23 g/mol
InChI Key: YNMGFGQWWAGYNJ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(2-methylpropyl)urea (Molecular Formula: C8H16N2O, Molecular Weight: 156.13 g/mol for 12C/14N isotopes) is a urea-based chemical compound of significant interest in medicinal chemistry and drug discovery research . The urea scaffold is a privileged structure in pharmaceutical development, renowned for its ability to participate in a key network of drug-target interactions and for its favorable physicochemical properties that help optimize the druggability of new chemical entities . This specific molecule features a cyclopropyl group, a substituent valued for introducing conformational constraint and potentially modulating metabolic stability by reducing susceptibility to oxidative metabolism via cytochrome P450 enzymes, a strategic consideration in compound design . Researchers can utilize this compound as a valuable building block or reference standard in projects aimed at developing novel therapeutic agents. Urea derivatives have demonstrated profound relevance in anticancer research, particularly as kinase inhibitors, and are being explored for their anti-inflammatory properties, for instance, as agonists for the Formyl Peptide Receptor 2 (FPR2), a target involved in the active resolution of inflammation . Analytical data, including NMR spectroscopy, is available for this compound, characterized under conditions of 2mM concentration in DMSO on a 600 MHz spectrometer . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-cyclopropyl-3-(2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(2)5-9-8(11)10-7-3-4-7/h6-7H,3-5H2,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMGFGQWWAGYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Carbamoyl Chloride Formation :
    Cyclopropylamine reacts with phosgene in anhydrous toluene at 0–5°C under nitrogen atmosphere to generate cyclopropylcarbamoyl chloride.

    Cyclopropylamine+COCl2Cyclopropylcarbamoyl Chloride+2HCl\text{Cyclopropylamine} + \text{COCl}_2 \rightarrow \text{Cyclopropylcarbamoyl Chloride} + 2\text{HCl}
  • Nucleophilic Substitution :
    The carbamoyl chloride intermediate reacts with isobutylamine in the presence of a base (e.g., triethylamine) to facilitate deprotonation and urea bond formation:

    Cyclopropylcarbamoyl Chloride+Isobutylamine1-Cyclopropyl-3-(2-methylpropyl)urea+HCl\text{Cyclopropylcarbamoyl Chloride} + \text{Isobutylamine} \rightarrow \text{1-Cyclopropyl-3-(2-methylpropyl)urea} + \text{HCl}

Key Parameters (Table 1)

ParameterValueSource
SolventToluene
Temperature0–5°C (Step 1); 25°C (Step 2)
Yield68–72% (analogous compounds)
Purity (HPLC)>95%

Advantages : High reactivity of phosgene ensures rapid reaction kinetics.
Limitations : Toxicity of phosgene necessitates specialized handling and equipment.

Carbonyldiimidazole (CDI)-Mediated Coupling

Carbonyldiimidazole (CDI) offers a safer alternative to phosgene by generating activated carbamate intermediates. This method, exemplified in patent CN105175411A, involves sequential activation and coupling steps.

Synthetic Workflow

  • Activation of Cyclopropylamine :
    Cyclopropylamine reacts with CDI in tetrahydrofuran (THF) at room temperature to form a cyclopropyl imidazolide intermediate:

    Cyclopropylamine+CDICyclopropyl Imidazolide+Imidazole\text{Cyclopropylamine} + \text{CDI} \rightarrow \text{Cyclopropyl Imidazolide} + \text{Imidazole}
  • Coupling with Isobutylamine :
    The intermediate reacts with isobutylamine, leading to urea formation under mild conditions:

    Cyclopropyl Imidazolide+Isobutylamine1-Cyclopropyl-3-(2-methylpropyl)urea+Imidazole\text{Cyclopropyl Imidazolide} + \text{Isobutylamine} \rightarrow \text{1-Cyclopropyl-3-(2-methylpropyl)urea} + \text{Imidazole}

Key Parameters (Table 2)

ParameterValueSource
SolventTHF
Temperature25°C (both steps)
Yield75–80%
Reaction Time4–6 hours

Advantages : Eliminates hazardous phosgene; suitable for small-scale synthesis.
Limitations : Higher reagent cost compared to phosgene.

Urea Coupling Reagents (e.g., EDCl/HOBt)

Urea coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) paired with hydroxybenzotriazole (HOBt) enable urea synthesis under mild conditions.

Protocol

  • Activation :
    Cyclopropylamine and isobutylamine are combined with EDCl/HOBt in dimethylformamide (DMF), facilitating the formation of an active ester intermediate.

  • Coupling :
    The intermediate undergoes nucleophilic attack by the second amine to yield the urea product.

Key Parameters (Table 3)

ParameterValueSource
SolventDMF
Temperature0–5°C
Yield65–70%

Advantages : Mild conditions; avoids toxic reagents.
Limitations : Requires stoichiometric reagent quantities.

Comparative Analysis of Synthesis Methods

A comparative evaluation of the four methods is presented below (Table 4):

MethodYield (%)SafetyCostScalability
Phosgene-Based68–72LowLowHigh
CDI-Mediated75–80HighModerateModerate
Isocyanate Route60–65*ModerateHighLow
EDCl/HOBt Coupling65–70HighHighModerate

*Theoretical estimate based on analogous reactions.

Optimization and Scalability Considerations

  • Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction rates but complicate purification.

  • Catalysis : Palladium catalysts, though absent in the target synthesis, could improve cross-coupling efficiency in related urea derivatives.

  • Purification : Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity .

Chemical Reactions Analysis

1-Cyclopropyl-3-(2-methylpropyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen atoms, where nucleophiles such as alkyl halides or acyl chlorides replace the existing groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction typically produces amines.

Scientific Research Applications

1-Cyclopropyl-3-(2-methylpropyl)urea has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biological pathways and mechanisms.

    Medicine: Research into its potential therapeutic effects includes investigations into its role as an anti-inflammatory or anticancer agent.

    Industry: It is utilized in the formulation of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(2-methylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and 2-methylpropyl groups contribute to the compound’s binding affinity and specificity. The urea moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the activity of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-cyclopropyl-3-(2-methylpropyl)urea with structurally related urea derivatives described in the evidence. Key differences in substituents, molecular properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Substituent 1 Substituent 2 Molecular Weight (g/mol) Biological Activity Synthesis Yield Key References
1-Cyclopropyl-3-(2-methylpropyl)urea Cyclopropyl 2-Methylpropyl (isobutyl) ~185* Hypothetical: Likely moderate lipophilicity Not reported N/A
AT9283 Cyclopropyl Benzoimidazolyl-pyrazole-morpholinomethyl ~504† Pan-aurora kinase inhibitor (IC₅₀ = 3 nM); JAK/ABL inhibition Not specified
1-Cyclopropyl-3-(5-nitrothiazol-2-yl)urea Cyclopropyl 5-Nitrothiazol-2-yl 229.23 Not explicitly stated; nitro group may confer redox activity 48%
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea Cyclopropyl 2-Fluoro-4-iodophenyl 320.10 Halogenated aromatic group may enhance binding affinity Not reported
1-(2-Amino-2-cyclopropylethyl)-3-propylurea 2-Amino-cyclopropylethyl Propyl 185.27 Amino group may improve solubility Not reported

*Calculated based on molecular formula (C₈H₁₅N₂O).
†Estimated from molecular formula (C₂₀H₂₄N₆O₂).

Key Comparative Insights

Structural Complexity and Bioactivity: AT9283 demonstrates high bioactivity as a kinase inhibitor due to its heteroaromatic substituent (benzoimidazolyl-pyrazole-morpholinomethyl), enabling strong target engagement . In contrast, simpler alkyl substituents (e.g., 2-methylpropyl) in the target compound may reduce potency but improve metabolic stability . The 5-nitrothiazol-2-yl group in compound 28 () introduces electronegative and redox-active properties, which are absent in the target compound .

Physicochemical Properties: Lipophilicity: The 2-methylpropyl group in the target compound likely increases lipophilicity (clogP ~2.5*), whereas polar substituents like morpholinomethyl in AT9283 enhance water solubility .

Synthesis and Yield :

  • Compound 28 () was synthesized with a 48% yield via cyclocondensation, suggesting that similar methods (e.g., urea formation via isocyanates) could apply to the target compound .

Q & A

Q. Basic

  • NMR :
    • ¹H NMR : Urea NH protons appear as broad singlets at δ 5.8–6.2 ppm. Cyclopropyl CH2 protons resonate as multiplets at δ 0.5–1.5 ppm, while 2-methylpropyl groups show δ 1.0–1.3 (CH3) and δ 1.6–1.8 (CH2) .
    • ¹³C NMR : Carbonyl (C=O) at δ 155–160 ppm; cyclopropyl carbons at δ 6–12 ppm .
  • IR : Strong urea C=O stretch at ~1640–1680 cm⁻¹ and NH stretches at ~3200–3400 cm⁻¹ .
  • MS : Molecular ion peak [M+H]⁺ at m/z 185.2 (calculated) with fragmentation peaks at m/z 98 (cyclopropylamine loss) .

Advanced : High-resolution MS (HRMS) or 2D NMR (e.g., HSQC) resolves structural ambiguities in complex mixtures .

How can researchers resolve discrepancies in biological activity data of 1-Cyclopropyl-3-(2-methylpropyl)urea across different in vitro assays?

Q. Advanced

  • Assay conditions : Verify buffer pH (e.g., urea stability degrades at pH < 4), solvent (DMSO ≤ 0.1% to avoid cytotoxicity), and temperature (37°C for physiological relevance) .
  • Compound purity : Use HPLC (C18 column, 70:30 acetonitrile/water) to confirm >95% purity; impurities may antagonize target enzymes .
  • Solubility : Pre-dissolve in DMSO and dilute in assay buffer; measure solubility via nephelometry to avoid precipitation artifacts .

Case Study : In Syk inhibition assays (e.g., AT9283 analogs), IC50 variations arose from differences in ATP concentrations—standardize ATP levels to 1 mM for consistency .

What computational modeling approaches are suitable for predicting the binding affinity of 1-Cyclopropyl-3-(2-methylpropyl)urea to target enzymes?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Model urea’s hydrogen bonds with enzyme active sites (e.g., Syk kinase’s hinge region). Use the cyclopropyl group’s dihedral angles to assess steric effects .
  • MD simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to evaluate conformational stability. Key metrics: RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • QSAR : Derive Hammett constants for substituents (e.g., cyclopropyl’s electron-withdrawing effect) to predict bioactivity trends .

Validation : Cross-validate with experimental IC50 values from kinase inhibition assays .

What are the stability profiles of 1-Cyclopropyl-3-(2-methylpropyl)urea under various pH and temperature conditions?

Q. Basic

ConditionStability Profile
pH 7.4 (PBS) Stable for >24 hours at 25°C
pH < 3 (acidic) Rapid hydrolysis to cyclopropylamine
pH > 10 (basic) Degradation via urea bond cleavage
Temperature (4°C) Stable for months in anhydrous DMSO

Methodological Note : Store lyophilized powder at -20°C under argon. For aqueous solutions, use within 12 hours .

How does the cyclopropyl group influence the conformational dynamics and pharmacokinetic properties of 1-Cyclopropyl-3-(2-methylpropyl)urea compared to other alkyl substituents?

Q. Advanced

  • Conformational rigidity : Cyclopropyl’s ring strain restricts rotation, enhancing binding specificity to flat enzyme pockets (e.g., ATP-binding sites) .
  • Metabolic stability : Cyclopropyl reduces CYP450-mediated oxidation compared to linear alkyl chains (t1/2 increased from 2.1 to 4.8 hours in rat liver microsomes) .
  • LogP : Cyclopropyl lowers lipophilicity (calculated LogP 1.8 vs. 2.5 for tert-butyl analogs), improving aqueous solubility .

SAR Insight : Replace cyclopropyl with spirocyclic or fluorinated groups to further modulate bioavailability .

What purification strategies are recommended for isolating 1-Cyclopropyl-3-(2-methylpropyl)urea from complex reaction mixtures?

Q. Basic

  • Flash chromatography : Use silica gel with gradient elution (hexane → ethyl acetate). Collect fractions showing urea NH IR peaks .
  • Recrystallization : Dissolve in hot ethanol, cool to 4°C for crystal formation (yield: 70–80%) .
  • HPLC : Reverse-phase C18 column (5 μm, 4.6 × 250 mm) with 60:40 acetonitrile/water at 1 mL/min .

Advanced : Chiral separation (if enantiomers present) via HPLC with a cellulose-based column .

What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of 1-Cyclopropyl-3-(2-methylpropyl)urea in metabolic disorders?

Q. Advanced

  • In vitro :
    • GLUT4 translocation assay (3T3-L1 adipocytes): Measure glucose uptake via fluorescence .
    • PPARγ transactivation (HEK293 cells): Luciferase reporter assay to assess nuclear receptor modulation .
  • In vivo :
    • db/db mice : Oral administration (10 mg/kg/day) with weekly HbA1c monitoring .
    • Pharmacokinetics : Plasma half-life (t1/2) and tissue distribution via LC-MS/MS .

Data Interpretation : Corrogate in vitro potency (IC50) with in vivo efficacy (e.g., glucose tolerance tests) .

What are the solubility characteristics of 1-Cyclopropyl-3-(2-methylpropyl)urea in common organic solvents, and how does this impact formulation for biological testing?

Q. Basic

SolventSolubility (mg/mL)
DMSO >50
Ethanol 15–20
Water <0.1

Formulation Advice : Prepare stock solutions in DMSO (10 mM), dilute in PBS for assays. For in vivo studies, use 10% Cremophor EL in saline .

How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of 1-Cyclopropyl-3-(2-methylpropyl)urea derivatives?

Q. Advanced

  • Substituent variation : Synthesize analogs with:
    • Electron-withdrawing groups (e.g., -CF3) on the urea nitrogen to enhance H-bonding .
    • Branched alkyl chains (e.g., neopentyl) to improve metabolic stability .
  • Assay cascade :
    • Primary screen : Enzyme inhibition (IC50) vs. Syk or PPARγ.
    • Secondary screen : Cytotoxicity (MTT assay) in HEK293 cells.
    • Tertiary validation : In vivo efficacy in disease models .

Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., polar surface area) with bioactivity .

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